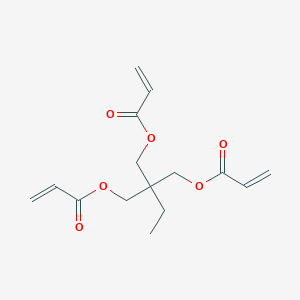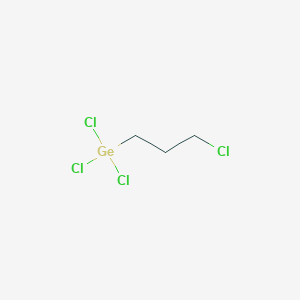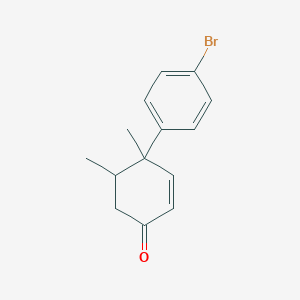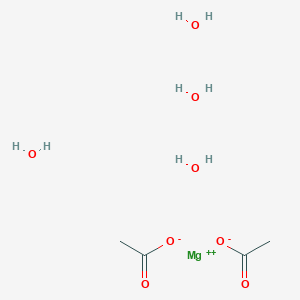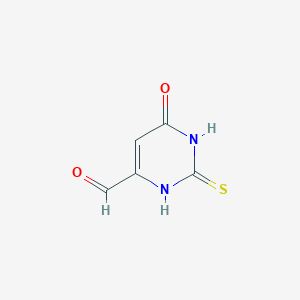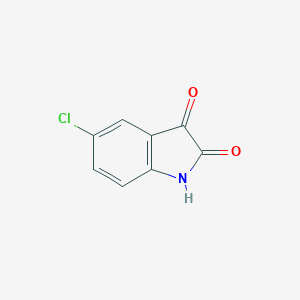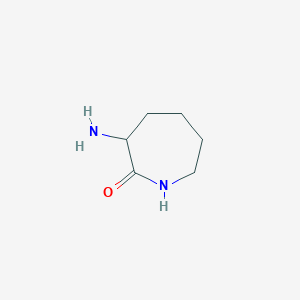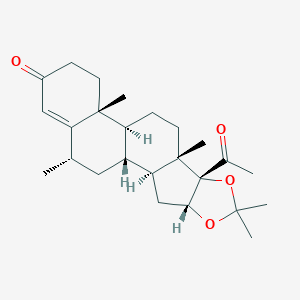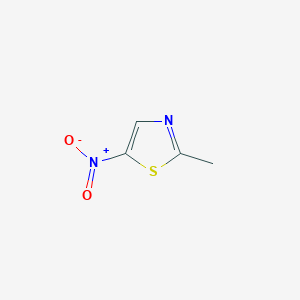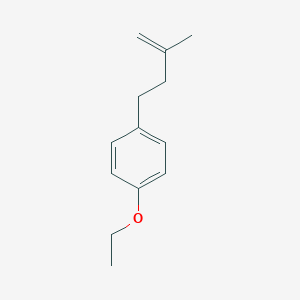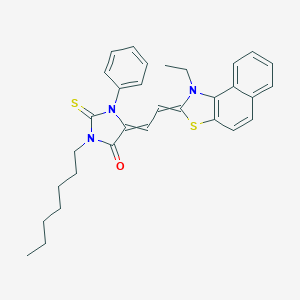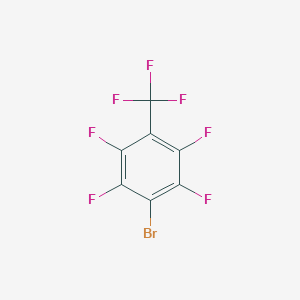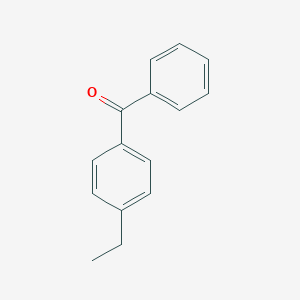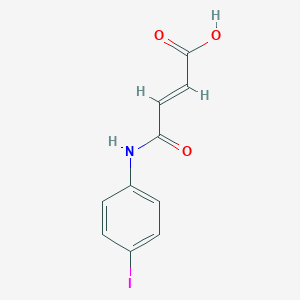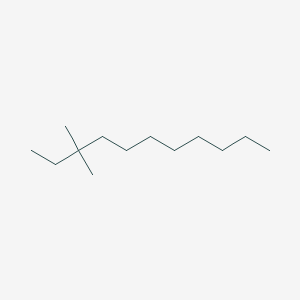
3,3-Dimethylundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylundecane is a hydrocarbon compound with a molecular formula of C13H28. It is commonly used in scientific research due to its unique properties and applications.
Aplicaciones Científicas De Investigación
3,3-Dimethylundecane has various scientific research applications, including its use as a solvent in organic chemistry and as a reference standard for gas chromatography. It is also used in the synthesis of other compounds, such as 3,3-dimethyl-1-butanol, which is used as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethylundecane is not fully understood. However, it is believed to interact with cell membranes and alter their fluidity, which can affect the function of membrane-bound proteins and enzymes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3,3-Dimethylundecane has antimicrobial properties and can inhibit the growth of various strains of bacteria and fungi. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,3-Dimethylundecane in lab experiments is its low toxicity and high stability. It is also readily available and relatively inexpensive. However, one limitation is that it has limited solubility in water, which can make it difficult to use in aqueous experiments.
Direcciones Futuras
There are several future directions for the scientific research of 3,3-Dimethylundecane. One area of interest is its potential use as a natural preservative in the food industry. Another area of interest is its potential use in the development of new antibiotics due to its antimicrobial properties. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
In conclusion, 3,3-Dimethylundecane is a versatile and useful compound in scientific research. Its unique properties and applications make it a valuable tool for various fields, including organic chemistry, microbiology, and pharmacology. Further research is needed to fully understand its potential applications and mechanisms of action.
Métodos De Síntesis
3,3-Dimethylundecane can be synthesized through several methods, including the catalytic hydrogenation of 3,3-dimethyl-1-undecene and the alkylation of 1-undecene with isobutylene. The former method is more commonly used and involves the use of a palladium catalyst to reduce the double bond in 3,3-dimethyl-1-undecene to form 3,3-Dimethylundecane.
Propiedades
Número CAS |
17312-65-1 |
|---|---|
Nombre del producto |
3,3-Dimethylundecane |
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
3,3-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-8-9-10-11-12-13(3,4)6-2/h5-12H2,1-4H3 |
Clave InChI |
OCXNLUFNCUMHLN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)(C)CC |
SMILES canónico |
CCCCCCCCC(C)(C)CC |
Otros números CAS |
17312-65-1 |
Sinónimos |
3,3-Dimethylundecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



